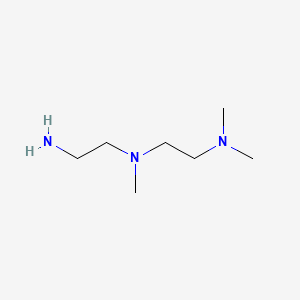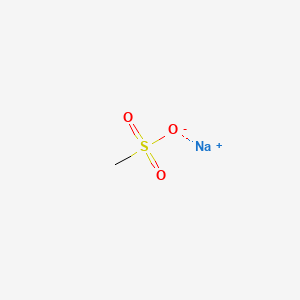
1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl-, also known as 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl-, is a useful research compound. Its molecular formula is C7H19N3 and its molecular weight is 145.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
1,2-Ethanediamine derivatives are pivotal in the synthesis of various biologically active compounds. For example, they play a crucial role in the formation of benzodiazepines, which are prominent in pharmaceuticals for their anticonvulsant, anti-anxiety, sedative, and hypnotic properties. Recent studies have outlined synthetic strategies for benzodiazepines using precursors like o-phenylenediamine, highlighting the chemical versatility and significance of 1,2-ethanediamine derivatives in medicinal chemistry (Teli et al., 2023).
Environmental and Analytical Chemistry
In the context of environmental science, 1,2-ethanediamine derivatives are investigated for their potential roles in the formation of disinfection by-products (DBPs) in drinking water. These compounds, through their interactions and transformations, contribute to the understanding of nitrogenous DBPs, which are of concern due to their toxicity. Research into the precursors and mechanisms of N-DBP formation advances the development of safer water treatment methods, emphasizing the environmental relevance of 1,2-ethanediamine derivatives (Bond et al., 2012).
Nutritional and Physiological Functions in Livestock
The nutritional science field explores the use of derivatives like betaine, a trimethyl derivative of glycine, derived from 1,2-ethanediamine, for enhancing livestock performance. Betaine serves as an osmoprotectant, methyl donor, and potentially impacts meat quality and carcass characteristics. Its application in animal feed underlines the compound's importance in improving agricultural productivity and food quality, showcasing another dimension of 1,2-ethanediamine's utility (Eklund et al., 2005).
Flame Retardants in Consumer Goods
The chemical flexibility of 1,2-ethanediamine derivatives extends to their use in novel brominated flame retardants (NBFRs), with applications in consumer goods and electronic devices for enhancing fire safety. Studies on the occurrence, environmental fate, and potential health impacts of NBFRs shed light on the need for sustainable and safe chemical applications in daily life products, highlighting the ongoing research and regulatory considerations for compounds related to 1,2-ethanediamine (Zuiderveen et al., 2020).
Safety and Hazards
“1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl-” is considered hazardous . It is toxic if swallowed and fatal in contact with skin . It causes severe skin burns and eye damage and can cause damage to organs . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c1-9(2)6-7-10(3)5-4-8/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDDBYPPQLOAPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187100 |
Source


|
| Record name | 1,1,4-Trimethyldiethylenetrimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33451-85-3 |
Source


|
| Record name | 1,1,4-Trimethyldiethylenetrimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033451853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,4-Trimethyldiethylenetrimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(3-Chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea](/img/structure/B1220492.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1220493.png)
